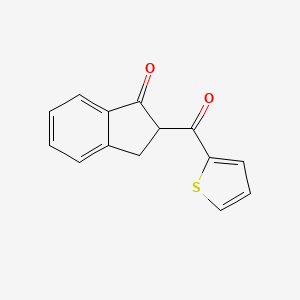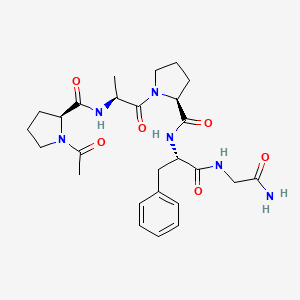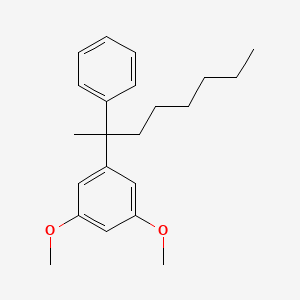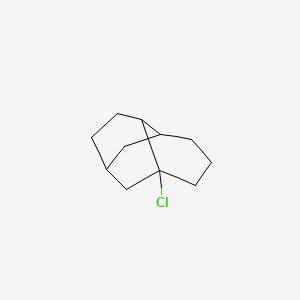
1-Chlorodecahydro-1,6-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorodecahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H17Cl. It is a chlorinated derivative of decahydro-1,6-methanonaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chlorodecahydro-1,6-methanonaphthalene typically involves the chlorination of decahydro-1,6-methanonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chlorodecahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chlorodecahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chlorodecahydro-1,6-methanonaphthalene involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
1-Chlorodecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The non-chlorinated parent compound.
Other Chlorinated Derivatives: Compounds with different positions of chlorination or multiple chlorine atoms.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61059-32-3 |
|---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
3-chlorotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17Cl/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
InChI Key |
FIYWCUGYNRCYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



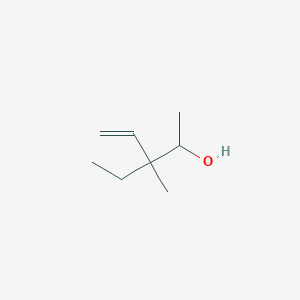

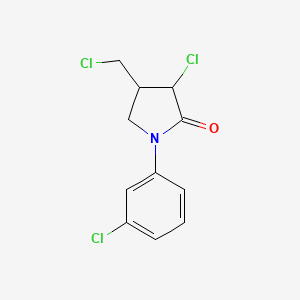
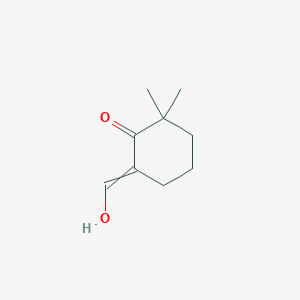
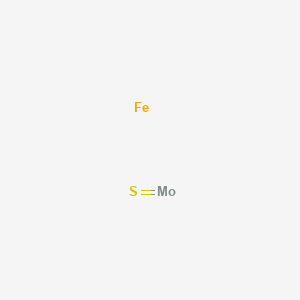
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


